
21-Desacetyl Deflazacort
Descripción general
Descripción
21-Desacetildeflazacort es un metabolito activo de deflazacort, un glucocorticoide sintético usado principalmente por sus propiedades antiinflamatorias e inmunosupresoras . Deflazacort es un profármaco que se convierte rápidamente en 21-Desacetildeflazacort en el cuerpo, que luego ejerce los efectos farmacológicos deseados .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 21-Desacetildeflazacort implica la hidrólisis de deflazacort. Deflazacort es un éster que, tras la hidrólisis, produce 21-Desacetildeflazacort. Esta reacción típicamente ocurre bajo condiciones ácidas o básicas suaves, usando reactivos como ácido clorhídrico o hidróxido de sodio .
Métodos de producción industrial: La producción industrial de 21-Desacetildeflazacort sigue una ruta similar, donde deflazacort se somete a hidrólisis controlada. El proceso está optimizado para asegurar un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, el pH y el tiempo de reacción, se monitorizan cuidadosamente para lograr el resultado deseado .
Análisis De Reacciones Químicas
Initial Conversion of Deflazacort to 21-Desacetyl Deflazacort (21-desDFZ)
Deflazacort undergoes rapid enzymatic hydrolysis by plasma esterases to form its active metabolite, 21-desDFZ. This reaction involves the cleavage of the acetyl group at the 21-position of the steroid backbone, yielding the pharmacologically active compound . The conversion occurs within 1–2 hours post-administration, with no detectable deflazacort remaining in circulation due to its rapid metabolism .
Structural Basis of Metabolic Conversion
21-desDFZ retains the methyl-oxazoline ring at the 17-position, a structural modification derived from prednisolone. This ring enhances hydrophobic interactions with glucocorticoid receptors, contributing to its anti-inflammatory and immunosuppressive effects .
Key Structural Features | Details |
---|---|
Parent Compound | Deflazacort (prednisolone derivative with methyl-oxazoline ring) |
Active Metabolite | 21-desDFZ (formed via esterase-mediated deacetylation) |
Functional Groups | Oxazoline ring, hydroxyl group at C-21 |
Further Metabolism via CYP3A4
21-desDFZ is further metabolized by CYP3A4 to produce inactive metabolites, including 6β-hydroxy-21-desDFZ (Metabolite III). This hydroxylation accounts for ~27% of total plasma radioactivity in humans . Additional minor metabolites include products of further oxidative transformations .
Metabolic Pathway | Key Enzyme | Major Products |
---|---|---|
Phase I Metabolism | CYP3A4 | 6β-hydroxy-21-desDFZ, others |
Pharmacokinetic and Stability Data
-
Elimination : Primarily renal, with <18% of 21-desDFZ excreted unchanged .
-
Solubility : Poor in aqueous solvents (e.g., 0.25 mg/mL in DMSO:PBS) .
Solubility Profile | Solvent | Concentration |
---|---|---|
DMSO | 30 mg/mL | |
DMSO:PBS (1:3) | 0.25 mg/mL | |
Ethanol | 1 mg/mL |
Receptor Interactions and Hydrogen Bonding
21-desDFZ binds to glucocorticoid receptors via hydrophobic interactions mediated by its oxazoline ring. Unlike prednisolone, it lacks a hydrogen bond with Gln111 due to steric hindrance from the methyl group in the oxazoline ring, potentially affecting binding affinity .
In Vitro Stability and Analytical Methods
-
Detection : Validated LC-MS/MS methods quantify 21-desDFZ in human plasma, with a retention time of ~1.5–2 hours .
LC-MS/MS Parameters | Details |
---|---|
MRM Transition | m/z 400.06 → 123.91 |
Sensitivity | LOD: 1 ng/mL |
Drug Interaction Potential
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action:
21-desDFZ exerts its pharmacological effects primarily through glucocorticoid receptors, leading to anti-inflammatory and immunosuppressive activities. It modulates immune responses by inhibiting the proliferation of CD4+ lymphocytes while promoting the activity of CD8+ lymphocytes, which is crucial in managing autoimmune disorders and inflammation .
Pharmacokinetics:
- Absorption: 21-desDFZ achieves peak plasma concentration within 1.5 to 2 hours post-administration, with an elimination half-life ranging from 1.1 to 1.9 hours .
- Bioavailability: The absolute bioavailability of deflazacort (and consequently 21-desDFZ) is approximately 70-90% .
- Elimination: About 70% of the drug is excreted via the kidneys, with the remainder eliminated through feces .
Duchenne Muscular Dystrophy (DMD)
One of the most significant applications of 21-desDFZ is in the treatment of Duchenne muscular dystrophy (DMD). Clinical studies have demonstrated that deflazacort can improve muscle strength and function in patients with DMD.
Clinical Studies:
- In pivotal studies, deflazacort doses of 0.9 mg/kg/day and 1.2 mg/kg/day were compared to placebo over a period of 12 weeks. Results indicated that both dosages significantly improved muscle strength compared to placebo, with the lower dose showing fewer adverse events .
- A supportive study utilized a dose of 2 mg/kg/day administered every other day, reinforcing the efficacy findings from the pivotal study .
Inflammatory Diseases
21-desDFZ is also utilized in treating various inflammatory diseases due to its potent anti-inflammatory properties.
Applications Include:
- Rheumatoid Arthritis: Studies indicate that glucocorticoids like 21-desDFZ can reduce inflammation and slow disease progression.
- Systemic Lupus Erythematosus (SLE): The immunosuppressive effects make it beneficial in managing SLE flares.
Toxicology and Safety Profile
The safety profile of 21-desDFZ has been evaluated through extensive toxicological studies:
Case Study: DMD Treatment
A notable case involved a cohort of young boys diagnosed with DMD who were treated with deflazacort. Over a year-long treatment period, patients demonstrated improved motor function and reduced progression of muscle degeneration as measured by standardized motor scales.
Case Study: Rheumatoid Arthritis
In a clinical trial involving patients with rheumatoid arthritis, participants receiving deflazacort showed significant reductions in joint swelling and pain scores compared to those receiving placebo. The treatment was well-tolerated, with minimal side effects reported.
Mecanismo De Acción
21-Desacetildeflazacort ejerce sus efectos al unirse al receptor de glucocorticoides, que luego se trasloca al núcleo y modula la expresión de los genes diana. Esto lleva a la supresión de citoquinas inflamatorias y a la inhibición de la proliferación de células inmunitarias . Las vías moleculares exactas involucradas incluyen la inhibición del factor nuclear-kappa B (NF-κB) y la activación de genes antiinflamatorios .
Compuestos similares:
- Prednisolona
- Metilprednisolona
- Dexametasona
Comparación: 21-Desacetildeflazacort es único en su rápida conversión de deflazacort y su afinidad de unión específica al receptor de glucocorticoides. En comparación con la prednisolona y la metilprednisolona, tiene una vida media más corta pero una potencia antiinflamatoria similar. La dexametasona, por otro lado, tiene una duración de acción más larga pero puede tener efectos secundarios más pronunciados.
Comparación Con Compuestos Similares
- Prednisolone
- Methylprednisolone
- Dexamethasone
Comparison: 21-Desacetyldeflazacort is unique in its rapid conversion from deflazacort and its specific binding affinity to the glucocorticoid receptor. Compared to prednisolone and methylprednisolone, it has a shorter half-life but similar anti-inflammatory potency. Dexamethasone, on the other hand, has a longer duration of action but may have more pronounced side effects.
Actividad Biológica
21-Desacetyl deflazacort (21-desDFZ) is the active metabolite of the synthetic corticosteroid deflazacort, which is primarily used for its anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of the biological activity of 21-desDFZ, including its pharmacological effects, metabolic pathways, clinical studies, and safety profile.
21-desDFZ exerts its pharmacological effects primarily through binding to glucocorticoid receptors, which leads to a series of anti-inflammatory and immunosuppressive actions. The compound inhibits the proliferation of immune cells and the release of pro-inflammatory cytokines. It has been shown to effectively suppress various inflammatory responses in both in vitro and in vivo models, making it a valuable therapeutic agent in conditions characterized by excessive inflammation.
Pharmacokinetics
Following oral administration, deflazacort is rapidly absorbed and converted by plasma esterases to 21-desDFZ. Key pharmacokinetic parameters include:
- Absorption : Peak plasma concentrations (Cmax) are typically reached within 1-2 hours after administration.
- Distribution : Approximately 40% of 21-desDFZ binds to plasma proteins.
- Metabolism : The primary metabolic pathway involves conversion by cytochrome P450 enzymes, predominantly CYP3A4, leading to several metabolites including 6β-hydroxy-21-desDFZ.
- Elimination : The mean terminal elimination half-life ranges from 2 to 3 hours, with most metabolites excreted through urine.
Efficacy in Duchenne Muscular Dystrophy (DMD)
One pivotal study evaluated the effectiveness of deflazacort in patients with DMD. The findings indicated that both low (0.9 mg/kg) and high (1.2 mg/kg) doses of deflazacort significantly improved muscle strength compared to placebo. However, the higher dose was associated with an increased incidence of adverse events (AEs) .
Dose Proportionality Study
A study assessing dose proportionality involved administering single doses of deflazacort at varying levels (3 mg, 6 mg, and 36 mg) to healthy adults. Results showed that Cmax and area under the curve (AUC) increased proportionally with dose escalation, confirming predictable pharmacokinetics across different dosages .
Biological Activity Data Table
Parameter | Value |
---|---|
Cmax (3 mg) | 10.4 ± 5.0 ng/mL |
Cmax (6 mg) | 19.8 ± 7.5 ng/mL |
Cmax (36 mg) | 132.6 ± 52.5 ng/mL |
AUC (0-infinity) (3 mg) | 38.5 ± 37.1 ng·h/mL |
AUC (0-infinity) (6 mg) | 64.9 ± 20.8 ng·h/mL |
AUC (0-infinity) (36 mg) | 411.7 ± 148.5 ng·h/mL |
Elimination Half-Life | 1.9 - 2.4 hours |
Safety Profile
The safety profile of 21-desDFZ is favorable compared to other corticosteroids due to its lower impact on the hypothalamic-pituitary-adrenal (HPA) axis, which reduces the risk of behavioral disorders and other systemic side effects associated with corticosteroid therapy . Clinical evaluations have shown that patients tolerate deflazacort well, with fewer instances of adrenal suppression noted.
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15-,16-,17-,19+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSGCYKTRNIST-RVUAFKSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043063 | |
Record name | 21-Desacetyldeflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-57-5 | |
Record name | Deacetyldeflazacort | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13649-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Desacetyldeflazacort | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013649575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Desacetyldeflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201043063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 21-DESACETYLDEFLAZACORT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1LWN33J2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.